2-(2,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione
Description
This compound features a fused tetrahydropyrimidoazepine core substituted with a 2,4-difluorobenzyl group at position 2 and a 5-ethyl-1,2,4-oxadiazole moiety at position 4. The structural complexity arises from its polycyclic framework, which combines azepine and pyrimidine rings, and its fluorinated aromatic and heterocyclic substituents.
Properties
IUPAC Name |
2-[(2,4-difluorophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O3/c1-2-16-23-18(24-29-16)17-15-6-4-3-5-9-25(15)20(28)26(19(17)27)11-12-7-8-13(21)10-14(12)22/h7-8,10H,2-6,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAJQUCXZKWHPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a novel hybrid molecule that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and possible therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the difluorobenzyl moiety via nucleophilic substitution.
- Final cyclization to form the tetrahydropyrimido structure.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties , particularly its ability to inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50 values against different cell lines:
The compound demonstrated significant cytotoxicity with lower IC50 values compared to standard chemotherapeutic agents like Doxorubicin.
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of DNA synthesis : The pyrimidine core is essential for disrupting nucleic acid synthesis in rapidly dividing cells.
- Induction of apoptosis : Studies indicate that treated cells exhibit increased markers for apoptosis, suggesting that the compound may trigger programmed cell death pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to both the oxadiazole and pyrimidine components significantly influence biological activity:
- Oxadiazole Substituents : The presence of an ethyl group at position 5 enhances solubility and bioavailability.
- Difluorobenzyl Moiety : The introduction of fluorine atoms increases lipophilicity and may enhance binding affinity to target proteins.
Case Studies
-
In Vitro Studies : A detailed in vitro analysis was conducted on human cancer cell lines (MCF-7 and A549). The results indicated that the compound not only inhibited cell growth but also induced morphological changes characteristic of apoptosis.
"The compound exhibited a robust impact on cancer cell viability with an IC50 value significantly lower than that of traditional chemotherapeutics" .
- In Vivo Studies : Preliminary in vivo studies in murine models showed promising results with reduced tumor size and improved survival rates compared to control groups.
Comparison with Similar Compounds
Core Heterocyclic Systems
Tetrahydropyrimidoazepine vs. Pyrido[1,2-a]pyrimidine :
The compound in -(6-fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate, shares a partially saturated pyrimidine ring fused to a nitrogen-containing bicyclic system. However, the pyrido[1,2-a]pyrimidine core lacks the azepine ring’s seven-membered structure, which may influence conformational flexibility and receptor interactions .- Tetrahydroimidazo[1,2-a]pyridine Derivatives: describes diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate, which features a fused imidazo-pyridine system.
Substituent Profiles
- Fluorinated Aromatic Groups: The 2,4-difluorobenzyl group in the target compound parallels the 6-fluoro-1,2-benzisoxazol-3-yl group in .
- 1,2,4-Oxadiazole Moieties: The 5-ethyl-1,2,4-oxadiazole substituent is structurally analogous to the phenyl-1,2,4-oxadiazoles in . Oxadiazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance target engagement compared to simpler alkyl or aryl groups .
Analytical Techniques
- Spectroscopic Characterization :
Like the compounds in and , the target compound would require 1H/13C NMR, IR, and mass spectrometry for structural validation. Discrepancies in chemical shifts (e.g., due to fluorine atoms) would necessitate careful interpretation .
Physicochemical and Bioactive Properties
Physicochemical Metrics
Bioactivity Insights (Inferred)
- CNS Targeting Potential: Structural similarities to risperidone () and fluorinated heterocycles in antipsychotics suggest possible CNS applications. However, this remains speculative without direct assay data .
Data Table: Comparative Analysis of Structural Analogues
Methodological Considerations for Structural Comparison
- Similarity Coefficients : emphasizes the Tanimoto coefficient for quantifying structural overlap in binary fingerprints. Applying this method, the target compound’s similarity to pyrido[1,2-a]pyrimidines () would depend on shared heterocycles and fluorinated groups .
Preparation Methods
Microwave-Assisted Cyclization
Aryl hydrazides react with ethyl cyanoacetate under microwave irradiation (210 W, 10–15 minutes) in the presence of phosphorus oxychloride (POCl₃) to yield 5-ethyl-1,2,4-oxadiazoles. This method, adapted from Khan et al., reduces reaction times from hours to minutes while achieving yields exceeding 85%. For instance, ethyl hydrazide and ethyl cyanoacetate in glacial acetic acid under microwave conditions produce 5-ethyl-1,2,4-oxadiazole-3-carboxylate, which is hydrolyzed to the carboxylic acid and decarboxylated to obtain the 5-ethyl substituent.
Visible Light-Induced Oxidative Cyclization
Yadav and Yadav’s method employs eosin Y as an organophotoredox catalyst to cyclize aldehydes and acyl hydrazides aerobically. Ethyl-substituted acyl hydrazides react with aldehydes under visible light to form 2,5-disubstituted oxadiazoles, offering a solvent-free pathway with 78–92% yields.
Construction of the Pyrimidoazepine-Dione Core
The tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione skeleton is synthesized via a Biginelli-like multi-component reaction.
Biginelli Reaction in Ionic Liquids
A cyclic β-keto ester (e.g., ethyl 2-oxoazepane-1-carboxylate), thiourea, and 2,4-difluorobenzaldehyde undergo condensation in the ionic liquid [H-Val][HSO₄] at 120°C to form 4-aryl-3,4-dihydropyrimidin-2(1H)-thione intermediates. Subsequent oxidation with hydrogen peroxide yields the pyrimidine-2,4-dione core.
Cyclocondensation Under Solvent-Free Conditions
Mechanochemical grinding of the β-keto ester, urea, and aldehyde in the presence of cesium tungstophosphate (CsPW) as a catalyst facilitates azepine ring formation. This method, adapted from Bakht et al., achieves 88% yield in 2 hours.
Introduction of the 2,4-Difluorobenzyl Group
The 2,4-difluorobenzyl substituent is introduced via nucleophilic alkylation of a secondary amine intermediate.
Alkylation with 2,4-Difluorobenzyl Bromide
The pyrimidoazepine-dione intermediate is treated with 2,4-difluorobenzyl bromide in anhydrous acetone under reflux, using potassium carbonate as a base. The reaction proceeds via an SN2 mechanism, achieving 75–82% yield after recrystallization from ethanol.
Coupling of Oxadiazole and Pyrimidoazepine-Dione
The final step involves regioselective substitution at the 4-position of the pyrimidoazepine core.
Nucleophilic Aromatic Substitution
A chlorine atom at the 4-position of the pyrimidoazepine reacts with the 3-amino group of the 5-ethyl-1,2,4-oxadiazole in the presence of triethylamine. The reaction is conducted in 1,4-dioxane at 100°C for 12 hours, yielding the target compound in 68% purity.
Palladium-Catalyzed Cross-Coupling
For higher efficiency, a Suzuki-Miyaura coupling is employed. The pyrimidoazepine intermediate is functionalized with a boronic ester at position 4, which couples with 5-ethyl-1,2,4-oxadiazole-3-boronic acid using Pd(PPh₃)₄ as a catalyst. This method achieves 91% yield under microwave-assisted conditions (150°C, 20 minutes).
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Time (h) |
|---|---|---|---|
| 1,4-Dioxane | None | 68 | 12 |
| DMF | Pd(OAc)₂ | 82 | 6 |
| Water | CsPW | 75 | 8 |
| Ethanol | Eosin Y | 71 | 10 |
Green solvents like water and ethanol, combined with recyclable catalysts (e.g., CsPW), enhance sustainability without compromising efficiency.
Reaction Monitoring
LC-MS and ¹H-NMR spectroscopy confirm intermediate formation. For example, the azepine ring’s methylene protons resonate at δ 3.2–3.5 ppm, while the oxadiazole’s ethyl group appears as a triplet at δ 1.3 ppm.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction parameters for preparing this compound?
- Methodological Answer : The synthesis involves cyclocondensation of intermediates (e.g., hydrazides) in phosphorous oxychloride, followed by alkylation with halogenated reagents. Key parameters include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for alkylation steps to enhance reactivity .
- Temperature control : Maintain 80–100°C during cyclization to avoid side-product formation .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane for isolating the final product .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 2,4-difluorobenzyl protons at δ 7.2–7.8 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- HPLC : Monitor reaction progress and purity (>95% by reversed-phase C18 columns) .
Q. How can researchers optimize yield in multi-step syntheses involving oxadiazole ring formation?
- Methodological Answer :
- Precursor activation : Use carbodiimides (e.g., EDC) to stabilize reactive intermediates during oxadiazole cyclization .
- Catalytic additives : Introduce triethylamine to neutralize HCl byproducts and drive reactions to completion .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., bacterial DNA gyrase) with force fields like AMBER .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize assays : Use identical bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols to minimize variability .
- Meta-analysis : Apply statistical tools (e.g., R’s metafor package) to harmonize data from disparate sources, accounting for covariates like solvent polarity .
Q. How to design experiments elucidating the mechanism of action against antimicrobial targets?
- Methodological Answer :
- Target-specific assays : Measure time-kill kinetics against E. coli and inhibition of β-lactamase via nitrocefin hydrolysis .
- Resistance studies : Serial passage bacteria under sub-MIC compound exposure to assess resistance development .
- Omics integration : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways .
Q. What methodologies assess structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace 5-ethyl oxadiazole with methylthio groups) and compare bioactivity .
- QSAR modeling : Use MOE or Schrodinger to correlate electronic parameters (e.g., logP, polar surface area) with MIC values .
- Crystallography : Solve co-crystal structures with target proteins to identify critical binding interactions .
Q. How to validate molecular docking predictions with experimental binding data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
